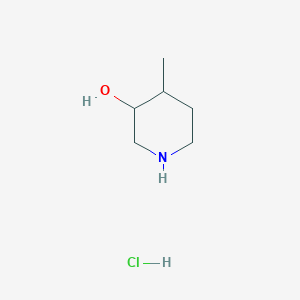

4-Methylpiperidin-3-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-85-0 | |

| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylpiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological relevance of the cis and trans diastereomers of 4-Methylpiperidin-3-ol hydrochloride. This information is critical for researchers in medicinal chemistry and drug development, where stereochemistry plays a pivotal role in molecular interactions and biological activity.

Stereochemistry and Structural Elucidation

The 4-Methylpiperidin-3-ol molecule possesses two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to two diastereomeric pairs of enantiomers. The relative orientation of the hydroxyl (-OH) group at C3 and the methyl (-CH3) group at C4 determines whether the isomer is cis or trans.

-

Cis Isomer ((3R,4R) and (3S,4S)-4-Methylpiperidin-3-ol): In the cis isomer, the hydroxyl and methyl groups are on the same side of the piperidine ring's mean plane.

-

Trans Isomer ((3R,4S) and (3S,4R)-4-Methylpiperidin-3-ol): In the trans isomer, the hydroxyl and methyl groups are on opposite sides of the piperidine ring's mean plane.

The hydrochloride salts of these isomers are often used to improve stability and aqueous solubility.

Synthesis and Stereoselective Strategies

A common approach involves the reduction of a corresponding 4-methylpiperidin-3-one precursor. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the steric hindrance around the carbonyl group.

Hypothetical Synthetic Workflow:

Caption: Hypothetical stereoselective synthesis workflow for cis and trans isomers.

Experimental Protocol (Adapted from similar syntheses):

A potential synthetic route could involve the stereoselective reduction of a suitable N-protected 4-methyl-3-oxopiperidine precursor.

Step 1: Synthesis of N-Boc-4-methylpiperidin-3-one:

-

To a solution of N-Boc-4-piperidone in an appropriate aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA).

-

After stirring for 1 hour, add methyl iodide and allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-Boc-4-methylpiperidin-3-one.

Step 2: Stereoselective Reduction to form cis- and trans-4-Methylpiperidin-3-ol:

-

For the cis-isomer: Reduction with a bulky reducing agent (e.g., L-Selectride®) would likely favor hydride attack from the less hindered face, leading to the cis-alcohol.

-

For the trans-isomer: Reduction with a less sterically demanding reducing agent (e.g., sodium borohydride) may favor the formation of the trans-alcohol.

Step 3: Deprotection and Hydrochloride Salt Formation:

-

Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., methanol).

-

Add an excess of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to yield the desired this compound isomer.

Separation and Characterization of Isomers

If a stereoselective synthesis is not employed, the resulting mixture of diastereomers can be separated using chromatographic techniques.

Chromatographic Separation Protocol:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers.

-

Stationary Phase: A normal-phase silica gel column or a reversed-phase C18 column can be effective.

-

Mobile Phase: The choice of mobile phase is critical and often requires optimization. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used. For reversed-phase chromatography, a mixture of water and an organic modifier (e.g., acetonitrile or methanol), often with an acidic additive like formic acid or trifluoroacetic acid, is employed.

-

Detection: UV detection is commonly used if the molecule contains a chromophore. If not, a universal detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is required.

Characterization Data:

While specific experimental data for cis- and trans-4-Methylpiperidin-3-ol hydrochloride are not extensively available, the following table provides expected and computed data based on PubChem entries and general principles of NMR spectroscopy.

| Property | Cis-4-Methylpiperidin-3-ol hydrochloride | Trans-4-Methylpiperidin-3-ol hydrochloride |

| IUPAC Name | (3R,4R)- or (3S,4S)-4-methylpiperidin-3-ol;hydrochloride | (3R,4S)- or (3S,4R)-4-methylpiperidin-3-ol;hydrochloride[1] |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO[1] |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol [1] |

| Predicted ¹H NMR | Protons on C3 and C4 would likely show a larger coupling constant (J) due to a pseudo-axial-axial relationship in a chair conformation. The methyl group would likely be in a pseudo-equatorial position. | Protons on C3 and C4 would likely show a smaller coupling constant (J) due to a pseudo-axial-equatorial or equatorial-equatorial relationship. The methyl group could be in a pseudo-axial or pseudo-equatorial position depending on the chair conformation. |

| Predicted ¹³C NMR | Chemical shifts of C3, C4, and the methyl carbon would differ from the trans isomer due to different steric environments. | Chemical shifts of C3, C4, and the methyl carbon would differ from the cis isomer. |

| Predicted Crystal Data | The crystal packing and unit cell parameters would be distinct from the trans isomer. | The crystal packing and unit cell parameters would be distinct from the cis isomer. |

Pharmacological Relevance and Signaling Pathways

Derivatives of 3,4-disubstituted piperidines have been investigated for their activity as opioid receptor antagonists.[2][3][4] Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as potent and selective kappa opioid receptor antagonists.[5] While the specific biological activity of cis- and trans-4-Methylpiperidin-3-ol hydrochloride has not been detailed in available literature, it is plausible that they could interact with opioid receptors or other G protein-coupled receptors (GPCRs).

Opioid receptors are a class of GPCRs that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia and other effects. An antagonist would block this signaling.

Opioid Receptor Antagonist Signaling Pathway:

Caption: Antagonist binding to an opioid receptor blocks agonist-induced signaling.

This diagram illustrates that when an antagonist like a 4-Methylpiperidin-3-ol derivative binds to the opioid receptor, it prevents the binding of endogenous opioid agonists. This blockage inhibits the activation of the G-protein, leading to a lack of downstream signaling modulation and preventing the cellular response typically associated with opioid receptor activation.

Conclusion

The cis and trans isomers of this compound represent important stereoisomers with potential applications in drug discovery, particularly in the development of opioid receptor modulators. The ability to synthesize and separate these isomers stereoselectively is paramount for elucidating their individual structure-activity relationships. Further research is warranted to fully characterize these compounds and explore their pharmacological profiles. This guide provides a foundational understanding for researchers and professionals working with these and related piperidine derivatives.

References

- 1. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 4-Methylpiperidin-3-ol hydrochloride in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperidin-3-ol hydrochloride is a substituted piperidine derivative that holds potential as a scaffold in medicinal chemistry and drug discovery. The piperidine ring is a common motif in a vast array of pharmaceuticals and biologically active compounds due to its ability to confer favorable pharmacokinetic properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, in its various stereoisomeric forms, possesses a distinct set of physicochemical properties crucial for its handling, characterization, and application in research. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | [1] |

| Synonyms | trans-4-Methylpiperidin-3-ol hydrochloride, (3R,4S)-4-Methyl-piperidin-3-ol HCl | [1] |

| CAS Number | 955028-85-0 | [] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| Complexity | 74.9 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing substituted piperidinols. A plausible and commonly employed strategy involves the stereoselective reduction of a corresponding ketone or the hydrogenation of a pyridine precursor.

Hypothetical Synthetic Pathway: Stereoselective Reduction

A potential route to synthesize trans-4-Methylpiperidin-3-ol involves the stereoselective reduction of a protected 4-methyl-3-oxopiperidine derivative. The choice of reducing agent and reaction conditions is critical to achieve the desired trans stereochemistry.

Caption: Hypothetical synthetic pathway for trans-4-Methylpiperidin-3-ol hydrochloride.

Experimental Protocol (General Procedure):

-

Stereoselective Reduction: To a solution of an N-protected 4-methyl-3-oxopiperidine in a suitable solvent (e.g., methanol, ethanol), a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting mixture of cis and trans isomers is then separated using column chromatography on silica gel.

-

Deprotection: The protecting group (e.g., benzyl, Boc) on the nitrogen atom of the purified trans-isomer is removed under appropriate conditions (e.g., hydrogenolysis for benzyl, acidic conditions for Boc).

-

Salt Formation: The resulting free base of trans-4-Methylpiperidin-3-ol is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Another potential synthetic approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor. For instance, the hydrogenation of a 4-methylpyridin-3-ol derivative over a noble metal catalyst (e.g., platinum, rhodium) could yield the desired piperidinol.

Potential Biological Activities and Signaling Pathways

Direct pharmacological studies on this compound are scarce in the published literature. However, the broader class of piperidine derivatives exhibits a wide range of biological activities, suggesting potential areas of investigation for this compound.

Analgesic Potential

Many piperidine-based compounds are known to possess analgesic properties, often through interaction with opioid receptors. For example, derivatives of 4-aminomethyl piperidine have been explored for their potential as µ-opioid receptor agonists.[3] The structural similarity of 4-Methylpiperidin-3-ol to the core of some analgesic compounds suggests it could serve as a scaffold for the development of new pain management therapeutics.

Caption: Potential mechanism of analgesic action via opioid receptor modulation.

Enzyme Inhibition

Substituted piperidines have been investigated as inhibitors of various enzymes. For instance, some piperidine derivatives have shown inhibitory activity against dipeptidyl peptidase III (DPP III), an enzyme implicated in several pathophysiological processes.[4] Additionally, other piperidine analogues have been studied as inhibitors of acetylcholinesterase and α-glucosidase, relevant to Alzheimer's disease and diabetes, respectively.[5] The 4-methyl and 3-hydroxyl groups on the piperidine ring of the title compound offer potential interaction points with enzyme active sites.

References

- 1. trans-4-Methylpiperidin-3-ol hydrochloride | C6H14ClNO | CID 23395548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Privileged Piperidine Moiety in Drug Discovery and Development

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its widespread presence in a vast number of natural products and FDA-approved pharmaceuticals has earned it the designation of a "privileged scaffold".[1] This is due to its unique combination of properties: it can be readily functionalized, it exists in a stable, low-energy chair conformation that allows for precise three-dimensional positioning of substituents, and it often imparts favorable pharmacokinetic properties to molecules, such as improved solubility and metabolic stability.[2][3] Piperidine and its derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility in targeting a wide array of biological systems.[4]

This technical guide provides a detailed exploration of the role of substituted piperidine scaffolds in medicinal chemistry, with a focus on their application in neuropsychiatric disorders and oncology. It will present quantitative data on drug-target interactions, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of key biological pathways and experimental workflows.

Piperidine Scলীগের in Neuropsychiatric Disorders: The Case of Atypical Antipsychotics

Substituted piperidines are a hallmark of many drugs targeting the central nervous system (CNS).[2] Their ability to present functional groups in specific spatial orientations allows for potent and selective interactions with various CNS receptors. A prime example is the class of atypical antipsychotics, such as risperidone and haloperidol, which are crucial in the management of schizophrenia and other psychotic disorders.

The therapeutic efficacy of these drugs is largely attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] The piperidine moiety in these molecules serves as a critical scaffold for orienting the pharmacophoric elements necessary for high-affinity receptor binding.

Quantitative Pharmacology of Piperidine-Containing Antipsychotics

The binding affinity of a drug to its target receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities for risperidone and haloperidol, demonstrating their potent interaction with key CNS receptors.

| Drug | Target Receptor | Ki (nM) |

| Risperidone | Dopamine D2 | 3.13 - 3.2[5] |

| Serotonin 5-HT2A | 0.2 - 0.4[5] | |

| Alpha-1 Adrenergic | 0.8 - 5[5] | |

| Alpha-2 Adrenergic | 7.54 - 16[5] | |

| Histamine H1 | 2.23 - 20[5] | |

| Haloperidol | Dopamine D2 | ~1.5[6] |

| Serotonin 5-HT2A | ~63[6] | |

| Alpha-1 Adrenergic | ~10[6] | |

| Histamine H1 | ~400[6] |

Signaling Pathways of D2 and 5-HT2A Receptors

Risperidone's mechanism of action involves the blockade of signaling cascades initiated by dopamine and serotonin. The following diagram illustrates the antagonistic effect of risperidone on these pathways.

References

The Pharmacological Potential of 4-Methylpiperidin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methylpiperidin-3-ol scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be readily functionalized to interact with a variety of biological targets. This technical guide provides an in-depth overview of the potential biological activities of its derivatives, focusing on key areas of therapeutic interest. Due to the nascent stage of research on this specific scaffold, a comprehensive compilation of quantitative structure-activity relationship (SAR) data is not yet available in the public domain. However, this guide consolidates the existing knowledge on related piperidine derivatives to infer potential activities and provides detailed experimental protocols and pathway diagrams to facilitate further research and development in this promising area.

Potential Biological Activities and Data Presentation

Derivatives of the piperidine core are known to exhibit a wide range of biological activities. While specific quantitative data for 4-methylpiperidin-3-ol derivatives is sparse, the following tables present data for structurally related piperidine compounds to highlight potential areas of investigation.

Table 1: Cholinesterase Inhibitory Activity of Piperidine Derivatives

| Compound ID | Structure/Class | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| 5b | Substituted Cinnamoyl Piperidinyl Acetate (2-chloro substitution) | 19.74 ± 0.96 | - | [1] |

| 5l | Substituted Cinnamoyl Piperidinyl Acetate (4-methyl substitution) | 15.24 ± 2.47 | - | [1] |

| 5q | Substituted Cinnamoyl Piperidinyl Acetate (4-ethoxy-3-methoxy moiety) | 35.23 | 13.49 ± 0.44 | [1] |

| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | - | [2] |

| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 18.04 | 17.28 | [2] |

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound ID | Structure/Class | Organism | MIC (µg/mL) | Reference |

| Compound 22 | 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone | S. aureus (incl. MRSA), S. epidermidis (incl. MRSE), S. pneumoniae | 0.125-4 | [3] |

| Compound 1 | N-methyl-4-piperidone-derived monoketone curcuminoid | S. salivarus | 1.73 mM | |

| Compound 1 | N-methyl-4-piperidone-derived monoketone curcuminoid | L. paracasei | 0.86 mM | |

| Compound 10 | N-methyl-4-piperidone-derived monoketone curcuminoid | S. mitis | 0.43 mM |

Table 3: Muscarinic Receptor Binding Affinity of Piperidinyl Derivatives

| Compound ID | Structure/Class | Receptor | Kᵢ (nM) | Reference |

| 4-Piperidinyl benzilate | 4-piperidinyl benzilate | Muscarinic (central) | 2.0 | |

| N-Methyl-4-piperidinyl benzilate | 4-piperidinyl benzilate derivative | Muscarinic (central) | 0.2 | |

| N-Ethyl-4-piperidinyl benzilate | 4-piperidinyl benzilate derivative | Muscarinic (central) | 0.2 | |

| N-Benzyl-4-piperidinyl benzilate | 4-piperidinyl benzilate derivative | Muscarinic (central) | 0.2 |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by 4-methylpiperidin-3-ol derivatives is crucial for rational drug design. Below are diagrams of key signaling pathways and mechanisms of action relevant to the potential biological activities of these compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylthiocholine iodide (ATCI) solution (15 mM)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM) in buffer

-

Buffer B (50 mM Tris-HCl, pH 8, 0.1% bovine serum albumin)

-

Buffer C (50 mM Tris-HCl, pH 8, 0.1 M NaCl, 0.02 M MgCl₂)

-

AChE or BuChE enzyme solution (0.22 U/mL)

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Galantamine)

Procedure:

-

To each well of a 96-well plate, add the following in order:

-

25 µL of 15 mM ATCI solution.

-

125 µL of 3 mM DTNB in Buffer C.

-

50 µL of Buffer B.

-

25 µL of the test compound at various concentrations (or solvent for control).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding 25 µL of the AChE or BuChE enzyme solution to each well.

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 13 seconds).

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds serially diluted in the broth

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate. A typical volume per well is 100 µL.

-

Prepare a standardized inoculum of the test microorganism.

-

Add an equal volume (e.g., 100 µL) of the inoculum to each well containing the compound dilutions and control wells. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.

-

Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Optionally, a viability indicator such as resazurin can be added to aid in the determination of the MIC.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well tissue culture plates

-

Mammalian cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in a suitable solvent

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a period that allows for the formation of formazan crystals (typically 2-4 hours).

-

Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The 4-methylpiperidin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While quantitative biological data for its derivatives are currently limited, the diverse activities observed in structurally related piperidine compounds suggest a rich pharmacological potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, empowering them to explore the therapeutic possibilities of this intriguing chemical class. Further synthesis and systematic biological evaluation are warranted to unlock the full potential of 4-methylpiperidin-3-ol derivatives in drug discovery.

References

- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 2. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 3. Antimicrobial evaluation of 4-methylsulfanyl benzylidene/3-hydroxy benzylidene hydrazides and QSAR studies | Semantic Scholar [semanticscholar.org]

Technical Guide: Safety, Handling, and Synthetic Utility of 4-Methylpiperidin-3-ol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Material Safety Data Sheet (MSDS). Users should always consult a certified SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

4-Methylpiperidin-3-ol hydrochloride and its various isomers are important heterocyclic building blocks in medicinal chemistry and drug development. As substituted piperidines, they are considered "privileged scaffolds" due to their prevalence in a wide range of biologically active compounds and natural products. Their utility is particularly notable in the synthesis of complex pharmaceutical agents, where the stereochemistry of the piperidine ring plays a crucial role in target binding and pharmacological activity. A prominent example is their role as key intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which is used in the treatment of rheumatoid arthritis.

This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for this compound, with a focus on its application in synthetic organic chemistry.

Physical and Chemical Properties

Quantitative data for this compound and its parent compound are summarized below. It is important to note that properties can vary between different stereoisomers.

| Property | Value | Compound |

| Molecular Formula | C₆H₁₄ClNO | trans-4-Methylpiperidin-3-ol hydrochloride |

| Molecular Weight | 151.63 g/mol | trans-4-Methylpiperidin-3-ol hydrochloride |

| IUPAC Name | (3R,4S)-4-methylpiperidin-3-ol;hydrochloride | trans-4-Methylpiperidin-3-ol hydrochloride |

| Molecular Formula | C₆H₁₃NO | (3R,4R)-4-methylpiperidin-3-ol |

| Molecular Weight | 115.17 g/mol | (3R,4R)-4-methylpiperidin-3-ol |

| IUPAC Name | (3R,4R)-4-methylpiperidin-3-ol | (3R,4R)-4-methylpiperidin-3-ol |

Safety and Handling

The following safety and handling procedures are a synthesis of information from Safety Data Sheets for piperidine and its derivatives.

Hazard Identification

Piperidine derivatives should be handled with caution as they can be hazardous. The primary hazards are summarized in the table below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) |

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Wear flame-retardant, antistatic protective clothing and chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | Use a full-face respirator with an appropriate cartridge for organic vapors and ammonia if working outside a fume hood or if ventilation is inadequate. |

Handling and Storage

| Aspect | Procedure |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools and take precautionary measures against static discharge. |

| Storage | Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed. Store locked up. |

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire Fighting and Disposal

| Aspect | Procedure |

| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Water spray can be used to cool containers. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceuticals. A common synthetic route involves the stereoselective reduction of a corresponding 4-methyl-3-piperidone precursor. The following is a representative protocol for such a transformation.

Objective: To synthesize a (3R,4R)-4-methylpiperidin-3-ol derivative via stereoselective reduction of a protected 4-methyl-3-piperidone.

Materials:

-

N-Boc-4-methyl-3-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-methyl-3-piperidone in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(3R,4R)-4-methylpiperidin-3-ol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-(3R,4R)-4-methylpiperidin-3-ol in a suitable solvent (e.g., dichloromethane or methanol). Add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain (3R,4R)-4-methylpiperidin-3-ol hydrochloride.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Pathway Visualization

As this compound is primarily a synthetic intermediate, a diagram illustrating its role in a synthetic pathway is more pertinent than a signaling pathway. The following diagram shows a generalized workflow for the synthesis of a 4-Methylpiperidin-3-ol derivative, a key step in the preparation of various pharmaceutical agents.

Caption: Synthetic workflow for a 4-Methylpiperidin-3-ol derivative.

Methodological & Application

Synthetic routes and retrosynthetic analysis for 4-Methylpiperidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthetic routes and retrosynthetic analysis of 4-Methylpiperidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocols outlined herein are based on established chemical principles and analogous transformations reported in the scientific literature. This guide includes a comprehensive retrosynthetic breakdown of the target molecule, a plausible forward synthetic route with detailed experimental protocols, and a summary of expected quantitative data. Visual aids in the form of diagrams for the retrosynthetic analysis and the synthetic workflow are provided to enhance understanding.

Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for devising a synthetic plan. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions.

A plausible retrosynthetic analysis for this compound begins with the disconnection of the hydrochloride salt to the free base, 4-Methylpiperidin-3-ol. The hydroxyl group can be introduced through the reduction of a ketone. This leads to the key intermediate, an N-protected 4-methylpiperidin-3-one. The N-protecting group, such as a benzyl group, is chosen for its stability during the ketone formation and its ease of removal in a later step. The piperidone ring can be envisioned as being formed through an intramolecular cyclization, such as a Dieckmann condensation or a related cyclization of a suitable acyclic precursor. A common and effective strategy for constructing the piperidone core involves the alkylation of a pre-existing piperidin-4-one. Therefore, a logical precursor to the N-benzyl-4-methylpiperidin-3-one is N-benzylpiperidin-4-one, which can be methylated at the 3-position. N-benzylpiperidin-4-one itself can be synthesized from simpler starting materials such as benzylamine and ethyl acrylate through a well-established multi-step sequence.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route

The forward synthesis is designed based on the retrosynthetic analysis. The proposed route starts from the readily available N-benzylpiperidin-4-one.

The key steps are:

-

Methylation: α-Methylation of N-benzylpiperidin-4-one to introduce the methyl group at the C4 position (adjacent to the carbonyl).

-

Reduction: Stereoselective reduction of the ketone in N-benzyl-4-methylpiperidin-3-one to the corresponding alcohol.

-

Deprotection: Removal of the N-benzyl protecting group to yield 4-methylpiperidin-3-ol.

-

Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handleability.

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

Synthesis of N-Benzyl-4-methylpiperidin-3-one

Materials:

-

N-Benzylpiperidin-4-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-benzylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-methylpiperidin-3-one.

Synthesis of N-Benzyl-4-methylpiperidin-3-ol

Materials:

-

N-Benzyl-4-methylpiperidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve N-benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-benzyl-4-methylpiperidin-3-ol, which can be used in the next step without further purification.

Synthesis of 4-Methylpiperidin-3-ol

Materials:

-

N-Benzyl-4-methylpiperidin-3-ol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-benzyl-4-methylpiperidin-3-ol (1.0 eq) in methanol.

-

Add 10% Pd/C (10 wt%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-methylpiperidin-3-ol as the free base.

Synthesis of this compound

Materials:

-

4-Methylpiperidin-3-ol

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the crude 4-methylpiperidin-3-ol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

A precipitate will form. Continue stirring at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white to off-white solid.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. These values are estimates based on typical outcomes for similar reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |

| 1 | N-Benzyl-4-methylpiperidin-3-one | N-Benzylpiperidin-4-one | 60-75 | >95 (after chromatography) |

| 2 | N-Benzyl-4-methylpiperidin-3-ol | N-Benzyl-4-methylpiperidin-3-one | 85-95 | >90 (crude) |

| 3 | 4-Methylpiperidin-3-ol | N-Benzyl-4-methylpiperidin-3-ol | 90-99 | >90 (crude) |

| 4 | This compound | 4-Methylpiperidin-3-ol | 95-99 | >98 (after crystallization) |

| Overall | This compound | N-Benzylpiperidin-4-one | 46-69 | >98 |

Conclusion

The synthetic route and protocols detailed in this document provide a comprehensive guide for the preparation of this compound. The retrosynthetic analysis offers a logical framework for planning the synthesis, while the step-by-step experimental procedures and expected quantitative data serve as a practical resource for laboratory execution. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their efforts to access this important chemical entity.

Application Notes: Detailed Protocols for N-alkylation of 4-Methylpiperidin-3-ol Hydrochloride

This document provides comprehensive experimental protocols for the N-alkylation of 4-methylpiperidin-3-ol hydrochloride, a key synthetic transformation for generating diverse chemical entities for research and drug development. The protocols detailed below—Direct N-Alkylation and N-Alkylation via Reductive Amination—are tailored for researchers, scientists, and drug development professionals, offering robust and adaptable methods for modifying this valuable piperidine scaffold.

Introduction

The N-alkylation of piperidine rings is a fundamental reaction in medicinal chemistry, as the substituent on the nitrogen atom significantly influences the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecule. 4-Methylpiperidin-3-ol is a chiral building block whose functionalization can lead to a wide range of biologically active compounds. The starting material is provided as a hydrochloride salt, which requires consideration in the reaction setup, typically by the addition of a base to liberate the free secondary amine.

Two primary strategies are presented:

-

Direct N-Alkylation: This classic method involves the reaction of the piperidine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for introducing a variety of alkyl groups.[1]

-

Reductive Amination: A milder and often more selective method that proceeds by forming an iminium ion intermediate from the piperidine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ.[1][2] This process avoids the risk of over-alkylation that can occur with direct alkylation.[3]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide via a nucleophilic substitution reaction. An excess of a suitable base is required to both neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.

Experimental Workflow

Caption: Workflow for the Direct N-alkylation of 4-Methylpiperidin-3-ol HCl.

Detailed Methodology

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.)

-

Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (2.0-2.5 eq.)

-

Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (e.g., MeCN).

-

Add the base (2.0-2.5 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[4] If using a liquid base like DIPEA, add it via syringe.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add the alkyl halide (1.1-1.2 eq.) to the suspension. Slow addition can help minimize the formation of quaternary ammonium salt byproducts.[1][4]

-

Stir the reaction at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. If a liquid base was used, proceed to the next step.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound by reaction with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mild nature and high selectivity for the iminium ion over the carbonyl starting material.[1][6]

Experimental Workflow

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Methodology

Materials:

-

This compound (1.0 eq.)

-

Aldehyde or Ketone (e.g., acetone, benzaldehyde) (1.2-1.5 eq.)

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq.)

-

Solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), tetrahydrofuran (THF))

-

Round-bottom flask, magnetic stirrer, and inert atmosphere (optional but recommended)

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), the aldehyde or ketone (1.2-1.5 eq.), and the solvent (e.g., DCE).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. The acidic nature of the hydrochloride salt can catalyze this step.

-

Carefully add sodium triacetoxyborohydride (1.3-1.6 eq.) to the mixture in portions over 10-15 minutes. The reaction may be exothermic.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine.

Data Presentation: Summary and Comparison

The choice between direct alkylation and reductive amination depends on the desired substituent, available starting materials, and sensitivity of functional groups.

Table 1: Comparison of N-Alkylation Methodologies

| Feature | Direct N-Alkylation | Reductive Amination |

| Mechanism | SN2 Nucleophilic Substitution | Imine/Iminium formation followed by hydride reduction |

| Alkyl Source | Alkyl Halides (R-X) | Aldehydes (R-CHO) or Ketones (R₂C=O) |

| Key Reagents | Base (K₂CO₃, DIPEA, Et₃N) | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |

| Advantages | Simple, wide range of alkyl halides available. | Milder conditions, avoids over-alkylation, good functional group tolerance.[1][3][6] |

| Disadvantages | Risk of over-alkylation to quaternary ammonium salts, may require heat.[1][4] | Requires a carbonyl compound, reducing agents can be moisture-sensitive.[7] |

Table 2: Representative Reaction Parameters for Direct N-Alkylation

| Alkylating Agent | Base (eq.) | Solvent | Temperature | Time (h) | Typical Yield |

| Methyl Iodide | K₂CO₃ (2.5) | DMF | Room Temp. | 24 | Good |

| Ethyl Iodide | DIPEA (2.2) | MeCN | Room Temp. | 12-18 | Good-Excellent |

| Benzyl Bromide | K₂CO₃ (2.5) | MeCN | 70 °C | 6-12 | Good-Excellent |

| Allyl Bromide | DIPEA (2.2) | THF | Room Temp. | 8-16 | Good |

Table 3: Representative Reaction Parameters for Reductive Amination

| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Temperature | Time (h) | Typical Yield |

| Acetone | NaBH(OAc)₃ (1.5) | DCE | Room Temp. | 12-24 | Excellent |

| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | Room Temp. | 12-24 | Excellent |

| Benzaldehyde | NaBH(OAc)₃ (1.5) | THF | Room Temp. | 8-16 | Good-Excellent |

| Formaldehyde (aq.) | NaBH(OAc)₃ (1.5) | MeCN/AcOH | Room Temp. | 6-12 | Good |

Note on Yields: Typical yields are generally high for these reactions but can vary based on the specific substrate, purity of reagents, and reaction scale. The data presented are estimates based on established procedures for similar piperidine derivatives.

Safety Precautions

-

Always perform reactions in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Alkyl halides are often toxic and lachrymatory. Handle with care.

-

Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment. Quenching should be performed slowly and carefully.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. benchchem.com [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application of 4-Methylpiperidin-3-ol Hydrochloride in Spirooxindole Synthesis: A Review of Analogous Organocatalytic Approaches

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the application of 4-Methylpiperidin-3-ol hydrochloride in the synthesis of spirooxindoles. This document provides a detailed overview of the synthesis of spirooxindoles using analogous piperidine-based organocatalysts. The protocols and data presented herein serve as a guide for researchers interested in exploring the potential of this compound as a catalyst in these reactions, based on established methodologies for similar compounds.

Introduction to Spirooxindoles and Organocatalysis

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of these complex scaffolds has been a significant focus of chemical research.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of spirooxindoles. Among the various organocatalysts, piperidine and its derivatives are frequently employed as basic catalysts to facilitate key bond-forming reactions. These catalysts are valued for their low cost, ready availability, and ability to promote reactions under mild conditions. While direct application of this compound is not documented, its structural similarity to other effective piperidine-based catalysts suggests its potential utility in this area.

Analogous Piperidine-Catalyzed Synthesis of Spiro[indoline-3,4'-pyrans]

A common and well-documented application of piperidine as a catalyst is in the multicomponent synthesis of spiro[indoline-3,4'-pyrans]. This reaction typically involves the condensation of an isatin derivative, a malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone.

General Reaction Scheme:

Caption: General multicomponent reaction for the synthesis of spiro[indoline-3,4'-pyrans] catalyzed by piperidine.

Experimental Protocol: Piperidine-Catalyzed Synthesis of Spiro[indoline-3,4'-pyrans][1][2]

This protocol is adapted from established procedures for the synthesis of spiro[indoline-3,4'-pyrans] using piperidine as a catalyst. It can serve as a starting point for investigating the catalytic activity of this compound.

Materials:

-

5-Sulfonylisatin derivative (1.0 mmol)

-

Malononitrile or ethyl cyanoacetate (1.0 mmol)

-

β-Ketoester or β-diketone (1.0 mmol)

-

Methanol (10 mL)

-

Piperidine (catalytic amount, e.g., 10 mol%)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the 5-sulfonylisatin derivative (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), and the β-ketoester or β-diketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro[indoline-3,4'-pyran] product.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data from Analogous Reactions

The following table summarizes representative data from the literature for the synthesis of various spirooxindoles using different catalytic systems. This data can be used as a benchmark when evaluating the efficacy of new catalysts like this compound.

| Entry | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 1 | Isatin, Malononitrile, 1,3-Diketone | MoO₃/BF₃ | None | Ball mill, RT | 98 | [1] |

| 2 | Isatin, Malononitrile, Dimedone | MoO₃/BF₃ | None | Ball mill, RT | 98 | [1] |

| 3 | 5-Sulfonylisatins, Malononitrile/Ethyl Cyanoacetate, β-Ketoester/β-Diketone | Piperidine | Methanol | Stirring, RT | N/A | [2][3] |

| 4 | Isatins, 1,3-Diketones, Malononitrile/Ethyl Cyanoacetate | MoO₃/BF₃ | None | Ball mill, RT | 90-98 | [1] |

N/A: Not available in the provided search results.

Proposed Catalytic Role and Workflow for this compound

Based on the known mechanisms of piperidine-catalyzed reactions, this compound, after deprotonation to the free base, would likely act as a Brønsted base to activate the methylene compounds, and as a nucleophile to activate the isatin, thereby facilitating the cascade reaction.

Conceptual Experimental Workflow

Caption: Conceptual workflow for evaluating this compound in spirooxindole synthesis.

Conclusion

While there is no direct literature precedent for the use of this compound in the synthesis of spirooxindoles, the established success of other piperidine derivatives as catalysts in these transformations provides a strong rationale for its investigation. The protocols and data for analogous reactions presented in these application notes offer a solid foundation for researchers to explore the catalytic potential of this compound. Such studies would be a valuable contribution to the field of organocatalysis and the development of new synthetic methodologies for medicinally important spirooxindole scaffolds.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing (3R,4R)-4-Methylpiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (3R,4R)-4-Methylpiperidin-3-ol hydrochloride as a precursor for a novel chiral ligand in asymmetric synthesis. The protocols outlined below describe the synthesis of a chiral amino alcohol ligand and its subsequent application in the asymmetric transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of chiral secondary alcohols.

Application Note 1: Synthesis of a Novel Chiral Amino Alcohol Ligand from (3R,4R)-4-Methylpiperidin-3-ol

(3R,4R)-4-Methylpiperidin-3-ol serves as a versatile chiral building block. Its rigid piperidine backbone and defined stereocenters make it an excellent starting material for the synthesis of novel chiral ligands. In this application, the hydrochloride salt is first neutralized to the free base, which is then N-benzylated to yield the chiral ligand, (3R,4R)-1-benzyl-4-methylpiperidin-3-ol. This ligand is suitable for the formation of chiral metal complexes that can act as catalysts in various asymmetric transformations.

Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-4-methylpiperidin-3-ol

Materials:

-

(3R,4R)-4-Methylpiperidin-3-ol hydrochloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Neutralization of the Hydrochloride Salt:

-

Dissolve (3R,4R)-4-Methylpiperidin-3-ol hydrochloride (1.0 eq) in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 M aqueous solution of NaOH until the pH of the solution reaches 12-14.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use this crude product directly in the next step.

-

-

N-Benzylation:

-

Dissolve the crude (3R,4R)-4-methylpiperidin-3-ol (1.0 eq) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (3.0 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3R,4R)-1-benzyl-4-methylpiperidin-3-ol.

-

Data Presentation: Synthesis of the Chiral Ligand

| Step | Product | Form | Yield (%) | Purity (by NMR) |

| Neutralization | (3R,4R)-4-Methylpiperidin-3-ol | Oil | >95 | Crude |

| N-Benzylation | (3R,4R)-1-benzyl-4-methylpiperidin-3-ol | Pale yellow oil | 85 | >98% |

Visualization of Ligand Synthesis Workflow

Application Note 2: Asymmetric Transfer Hydrogenation of Acetophenone

The synthesized chiral ligand, (3R,4R)-1-benzyl-4-methylpiperidin-3-ol, can be used in combination with a ruthenium precursor to form a chiral catalyst in situ for the asymmetric transfer hydrogenation of prochiral ketones. This reaction provides an efficient route to enantiomerically enriched secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The protocol below details the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

(3R,4R)-1-benzyl-4-methylpiperidin-3-ol (chiral ligand)

-

Anhydrous isopropanol

-

Potassium tert-butoxide (KOtBu)

-

Acetophenone

-

Anhydrous toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

-

In Situ Catalyst Formation:

-

To an oven-dried Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.01 eq) and the chiral ligand (0.022 eq).

-

Add anhydrous and degassed isopropanol.

-

Stir the mixture at 80 °C for 1 hour. A color change to a deep red or orange is typically observed.

-

Cool the solution to room temperature.

-

-

Asymmetric Transfer Hydrogenation:

-

In a separate Schlenk flask under argon, dissolve acetophenone (1.0 eq) in anhydrous toluene.

-

Add a 1 M solution of KOtBu in THF (0.1 eq).

-

To this mixture, add the pre-formed catalyst solution via cannula.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the conversion by TLC or GC.

-

-

Work-up and Analysis:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-phenylethanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone

| Entry | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Ru(p-cymene)Cl₂]₂ / Chiral Ligand | Acetophenone | (R)-1-Phenylethanol | 92 | 95 |

| 2 | [Ru(p-cymene)Cl₂]₂ (no ligand) | Acetophenone | 1-Phenylethanol | >99 | 0 (racemic) |

Visualization of the Proposed Catalytic Cycle

Application Notes and Protocols: 4-Methylpiperidin-3-ol Hydrochloride in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical applications for the use of 4-methylpiperidin-3-ol hydrochloride in multi-component reactions (MCRs). While direct literature precedents for the use of this specific substituted piperidine in MCRs are not extensively documented, its bifunctional nature as a secondary amine and a secondary alcohol makes it a promising candidate for the synthesis of complex molecular scaffolds. The following protocols are based on established principles of well-known MCRs, such as the Ugi and Passerini reactions, and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] The secondary amine functionality of 4-methylpiperidin-3-ol can readily participate as the amine component in this reaction, leading to the formation of complex peptidomimetic structures incorporating the piperidine scaffold. The presence of the hydroxyl group offers a potential site for further functionalization.

Proposed Reaction Scheme

The Ugi reaction involving this compound would proceed by in-situ neutralization of the hydrochloride salt, followed by condensation with an aldehyde to form an iminium ion. This intermediate is then trapped by an isocyanide and a carboxylic acid to yield the final Ugi product.[3]

Diagram 1: Proposed Ugi Reaction with 4-Methylpiperidin-3-ol

A schematic overview of the Ugi four-component reaction utilizing 4-methylpiperidin-3-ol.

Experimental Protocol: Synthesis of a Model Ugi Product

This protocol describes a general procedure for the synthesis of an α-acylamino amide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Benzaldehyde

-

Acetic acid

-

tert-Butyl isocyanide

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) at room temperature, add triethylamine (1.1 mmol). Stir the mixture for 15 minutes.

-

To this solution, add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Ugi product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Quantitative Data

The following table summarizes hypothetical yields for the Ugi reaction with various components. This data is for illustrative purposes to demonstrate the potential scope of the reaction.

| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Benzaldehyde | Acetic Acid | t-Butyl isocyanide | MeOH | 24 | 85 | 1.2:1 |

| 2 | 4-Chlorobenzaldehyde | Acetic Acid | t-Butyl isocyanide | MeOH | 24 | 82 | 1.3:1 |

| 3 | Isobutyraldehyde | Acetic Acid | t-Butyl isocyanide | MeOH | 36 | 75 | 1.1:1 |

| 4 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | DCM | 48 | 78 | 1.5:1 |

| 5 | Benzaldehyde | Acetic Acid | Benzyl isocyanide | MeOH | 24 | 88 | 1.2:1 |

Application in Passerini-Type Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[4] While the classical Passerini reaction does not directly involve an alcohol, modified protocols exist where alcohols can participate, often through an initial oxidation to the corresponding aldehyde or by other activation methods.[5][6] Given the secondary alcohol functionality of 4-methylpiperidin-3-ol, it could potentially be utilized in an oxidative Passerini-type reaction.

Proposed Reaction Scheme

In a hypothetical oxidative Passerini reaction, the secondary alcohol of 4-methylpiperidin-3-ol would first be oxidized in situ to a ketone. This ketone would then react with a carboxylic acid and an isocyanide to yield an α-acyloxy amide. The secondary amine of the piperidine ring would likely require protection prior to the reaction.

Diagram 2: Proposed Oxidative Passerini-Type Reaction Workflow

A workflow for a hypothetical oxidative Passerini-type reaction using N-protected 4-methylpiperidin-3-ol.

Experimental Protocol: Synthesis of a Model Passerini-Type Product

This protocol outlines a hypothetical procedure for the synthesis of an α-acyloxy amide via an oxidative Passerini-type reaction. Note: This is a theoretical protocol and would require optimization.

Materials:

-

N-Boc-4-methylpiperidin-3-ol (prepared from this compound)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite solution (bleach)

-

Potassium bromide (KBr)

-

Benzoic acid

-

Cyclohexyl isocyanide

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Boc-4-methylpiperidin-3-ol (1.0 mmol), benzoic acid (1.2 mmol), and cyclohexyl isocyanide (1.2 mmol) in DCM (10 mL) at 0 °C, add an aqueous solution of KBr (0.1 mmol).

-

In a separate flask, prepare a solution of saturated aqueous NaHCO₃ and sodium hypochlorite.

-

Slowly add the NaHCO₃/bleach solution to the reaction mixture at 0 °C, maintaining the temperature below 5 °C.

-

Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield the desired α-acyloxy amide.

-

(Optional) The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.

Hypothetical Quantitative Data

The following table presents hypothetical yields for the proposed oxidative Passerini-type reaction.

| Entry | N-Protecting Group | Carboxylic Acid | Isocyanide | Oxidant System | Time (h) | Yield (%) |

| 1 | Boc | Benzoic Acid | Cyclohexyl isocyanide | TEMPO/NaOCl | 18 | 65 |

| 2 | Cbz | Acetic Acid | t-Butyl isocyanide | TEMPO/NaOCl | 24 | 60 |

| 3 | Boc | 4-Nitrobenzoic Acid | Cyclohexyl isocyanide | TEMPO/NaOCl | 18 | 68 |

| 4 | Boc | Benzoic Acid | Benzyl isocyanide | DMP | 12 | 70 |

Disclaimer: The application notes and protocols provided herein are based on established chemical principles and are intended for illustrative purposes. The specific reactions involving this compound have not been explicitly reported in the peer-reviewed literature and would require experimental validation and optimization by qualified researchers. Standard laboratory safety procedures should be followed at all times.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Methylpiperidin-3-ol-Hydrochlorid für Struktur-Aktivitäts-Beziehungsstudien (SAR)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation von 4-Methylpiperidin-3-ol-Hydrochlorid. Das Ziel ist die systematische Untersuchung der Struktur-Aktivitäts-Beziehungen (SAR), ein entscheidender Schritt in der modernen Wirkstoffforschung. Durch die gezielte Einführung verschiedener funktioneller Gruppen am Piperidin-Grundgerüst können wertvolle Einblicke in die molekularen Wechselwirkungen mit biologischen Zielstrukturen gewonnen werden, um die Wirksamkeit und Selektivität potenzieller pharmazeutischer Wirkstoffe zu optimieren.

Einleitung

4-Methylpiperidin-3-ol ist ein vielseitiges chemisches Grundgerüst, das in zahlreichen biologisch aktiven Verbindungen vorkommt. Seine Struktur bietet zwei reaktive Zentren für die Derivatisierung: die sekundäre Aminogruppe im Piperidinring und die sekundäre Hydroxylgruppe. Die Modifikation an diesen Positionen ermöglicht eine umfassende Untersuchung des chemischen Raums um das Molekül herum.

Die SAR-Studien, die auf diesem Gerüst basieren, zielen darauf ab, den Einfluss verschiedener Substituenten auf die biologische Aktivität zu verstehen. Dies umfasst die Untersuchung von sterischen und elektronischen Effekten sowie die Einführung von funktionellen Gruppen, die spezifische Wechselwirkungen wie Wasserstoffbrückenbindungen oder hydrophobe Kontakte mit dem Zielprotein eingehen können. Die hier beschriebenen Protokolle umfassen N-Alkylierung, reduktive Aminierung und O-Acylierung, um eine diverse Bibliothek von Analoga für das biologische Screening zu erstellen.

Allgemeine Derivatisierungsstrategien

Die Derivatisierung von 4-Methylpiperidin-3-ol konzentriert sich auf die N- und O-Funktionalisierung. Die folgende Abbildung zeigt die allgemeinen Reaktionswege.